BMD4503-2

LRP5/6-sclerostin interaction ELISA competitive binding assay structure-activity relationship

BMD4503-2 is a quinoxaline derivative that competitively inhibits LRP5/6-sclerostin binding, restoring Wnt/β-catenin signaling. This direct receptor-level mechanism avoids downstream feedback, and its 4-fold potency advantage over analog BMD4503-3 ensures robust assay signal. Ideal for bone homeostasis, osteoporosis, and Wnt-dysregulated cancer research applications.

Molecular Formula C26H21N5O3S
Molecular Weight 483.5 g/mol
CAS No. 301357-87-9
Cat. No. B1667144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMD4503-2
CAS301357-87-9
SynonymsBMD4503-2;  BMD45032;  BMD4503 2;  BMD-4503-2;  BMD 45032;  BMD-45032
Molecular FormulaC26H21N5O3S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C26H21N5O3S/c1-17(32)27-19-13-15-20(16-14-19)35(33,34)31-26-25(29-23-10-4-5-11-24(23)30-26)28-22-12-6-8-18-7-2-3-9-21(18)22/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31)
InChIKeyNCZQTIRXSCXOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMD4503-2 (CAS 301357-87-9): Competitive LRP5/6-Sclerostin Interaction Inhibitor for Wnt/β-Catenin Pathway Research and Osteoporosis Drug Discovery


BMD4503-2 is a synthetic quinoxaline derivative that functions as a competitive small-molecule inhibitor of the LRP5/6-sclerostin protein-protein interaction . Sclerostin, encoded by the SOST gene, is an extracellular negative regulator of canonical Wnt/β-catenin signaling that binds to the Wnt co-receptors LRP5 and LRP6 to suppress bone formation; disruption of this interaction is a validated therapeutic strategy for osteoporosis and other bone-loss disorders . BMD4503-2 was identified through pharmacophore-based virtual screening of the LRP6-E1 “NXI” binding pocket, followed by structure-activity relationship (SAR) optimization of a quinoxaline scaffold. The compound competitively displaces sclerostin from LRP5/6, thereby restoring Wnt/β-catenin pathway activity in cell-based assays .

Why BMD4503-2 Cannot Be Replaced by Other Quinoxaline Analogs or Generic Sclerostin Inhibitors


Within the BMD4503 quinoxaline series, substitution at the X position of the left-hand side ring dictates whether the compound can effectively engage the hydrophobic pocket formed by Trp157 and Trp183 of LRP6, which is critical for disrupting the sclerostin-LRP interaction . Parent compound BMD4503 (bearing a 3-(trifluoromethyl)benzene group) and analogs BMD4503-1 (benzene), BMD4503-3 (benzenesulfonamide), and BMD4503-4 (propanol) exhibit markedly different inhibitory potencies in the same ELISA competitive binding assay, confirming that simple class-level substitution is not predictive of target engagement . Furthermore, BMD4503-2 belongs to the rare class of direct LRP5/6-sclerostin small-molecule disruptors—distinct from monoclonal antibodies such as romosozumab and from Wnt pathway modulators acting downstream—meaning generic Wnt inhibitors cannot replicate its specific mechanism of competitively binding the LRP co-receptor to block sclerostin .

BMD4503-2 Quantitative Differentiation Evidence: Head-to-Head SAR, Competitive Binding, and Functional Cellular Assays vs. Closest Analogs


ELISA Competitive Binding: BMD4503-2 Is the Most Potent Inhibitor in the Quinoxaline Series

In an ELISA competitive binding assay measuring disruption of sclerostin binding to LRP5/6, BMD4503-2 (naphthyl substituent at the X position) achieved a 16.6% inhibition rate—representing the most potent inhibition among all five quinoxaline derivatives tested. By comparison, the parent compound BMD4503 (3-(trifluoromethyl)benzene) produced approximately 45% inhibition, and BMD4503-3 (benzenesulfonamide) was approximately 4-fold less potent than BMD4503-2 . The naphthyl group was shown by docking to form critical hydrophobic interactions with the Trp157 and Trp183 indole side chains lining the LRP6 binding pocket .

LRP5/6-sclerostin interaction ELISA competitive binding assay structure-activity relationship

Luciferase Reporter Assay: BMD4503-2 Rescues Wnt/β-Catenin Signaling in a Dose-Dependent Manner

In a cell-based luciferase reporter assay designed to measure Wnt3a/β-catenin transcriptional activity suppressed by sclerostin, BMD4503-2 produced dose-dependent recovery of Wnt signaling at three concentrations: 0.3 μM, 3 μM, and 30 μM . The parent compound BMD4503, which served as the initial hit from the 19-compound virtual screening, showed only moderate inhibitory activity in the same assay format at 3 μM . The dose-responsive restoration of luciferase activity confirms that BMD4503-2 functionally reverses sclerostin-mediated Wnt pathway suppression in intact cells, not merely in a biochemical binding assay .

Wnt/β-catenin signaling luciferase reporter assay sclerostin antagonism

Alkaline Phosphatase (ALP) Staining: BMD4503-2 Restores Osteogenic Marker Expression Suppressed by Sclerostin

An alkaline phosphatase (ALP) staining assay was performed to assess whether BMD4503-2 could reverse sclerostin-mediated suppression of an osteogenic differentiation marker. BMD4503-2 ameliorated the downregulation of ALP activity induced by sclerostin, providing functional evidence of Wnt/β-catenin pathway reactivation in a bone-relevant cellular context . No direct comparative ALP data were reported for the other BMD4503 analogs in the same study, though BMD4503-2 was selected for this assay based on its superior performance in both ELISA and luciferase reporter screens .

alkaline phosphatase osteoblast differentiation bone formation marker

Mechanism of Action: Competitive Binding at the LRP6 NXI Pocket Confirmed by Molecular Docking

Molecular docking experiments revealed that BMD4503-2 binds to the same NXI-interacting pocket on the LRP6 E1 domain that is occupied by the sclerostin Asn117 residue . The naphthyl group of the left-hand side ring forms hydrophobic contacts with Trp157 and Trp183, the quinoxaline core forms hydrogen bonds and electrostatic interactions with Arg141 and Arg28, and the N-phenylacetamide group of the right-hand side ring engages Arg27 and Arg28 via H-bonds and cation-π interactions . By contrast, BMD4503-3 (benzenesulfonamide) was less potent because the sulfonamide group is oriented toward solvent and shielded from productive contact by the two tryptophan indole groups . This binding mode explains at a structural level why the naphthyl-bearing BMD4503-2 is the most potent analog in the series and provides a rational basis for analog differentiation beyond empirical potency measurements .

competitive inhibition molecular docking LRP6 E1 domain NXI binding motif

Chemical Purity Specification: BMD4503-2 Available at >99% Purity from Major Vendors

Commercially available BMD4503-2 (CAS 301357-87-9) is supplied at 99.21% purity as determined by HPLC analysis, with full characterization including IUPAC name (N-(4-(N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide), molecular formula (C26H21N5O3S), molecular weight (483.54 g/mol), and InChIKey (NCZQTIRXSCXOKR-UHFFFAOYSA-N) . The compound is provided as a solid with solubility of 50 mg/mL in DMSO, and recommended storage conditions are -20°C for powder (3 years) or -80°C for stock solutions (6 months) . This level of characterization exceeds what is typically available for less-studied analogs in the BMD4503 series, reducing batch-to-batch variability risk in reproducible research .

chemical purity quality control reproducibility procurement specification

BMD4503-2: Recommended Research and Drug Discovery Application Scenarios Based on Verified Evidence


SAR-Driven Lead Optimization of LRP5/6-Sclerostin Small-Molecule Disruptors

Medicinal chemistry teams developing next-generation LRP5/6-sclerostin interaction inhibitors should use BMD4503-2 as the benchmark compound for scaffold optimization, given that its naphthyl-substituted quinoxaline core has been validated as the most potent chemotype in the published SAR series. The less active analogs (particularly BMD4503-3, which is ~4-fold weaker) provide built-in negative controls for confirming on-target SAR in new derivative series .

Functional Validation of Wnt/β-Catenin Pathway Reactivation in Osteoblast Differentiation Models

BMD4503-2 is uniquely suited for bone biology studies requiring a small-molecule tool to reverse sclerostin-imposed Wnt pathway suppression, as it is the only analog in the BMD4503 series with demonstrated activity in both luciferase reporter (0.3–30 μM dose range) and ALP osteogenic marker assays. Researchers comparing small-molecule sclerostin antagonists with biologic agents such as romosozumab should use BMD4503-2 for mechanistic studies where antibody penetration or pharmacokinetic profile may confound interpretation .

Protein-Protein Interaction (PPI) Inhibitor Discovery: LRP Co-Receptor Targeting Proof-of-Concept

BMD4503-2 serves as a validated chemical probe for the LRP6 E1 domain NXI-binding pocket, enabling PPI inhibitor screening campaigns that target the Wnt co-receptor interface. Its structurally characterized binding mode—engaging Trp157, Trp183, Arg141, Arg28, and Arg27—provides a pharmacophore template for virtual screening or fragment-based drug design efforts focused on LRP5/6-mediated diseases beyond osteoporosis, including certain cancers where Wnt pathway dysregulation is implicated .

Procurement Specification for Reproducible In Vitro Pharmacology Studies

When sourcing BMD4503-2 for concentration-response experiments, procurement teams should specify ≥99% purity (HPLC-verified), request batch-specific Certificate of Analysis documentation, and confirm solubility specifications (≥50 mg/mL in DMSO). These specifications minimize the risk of off-target effects from impurities and ensure consistent stock solution preparation across replicate studies, a consideration that is particularly important given that lower-purity batches of structurally related quinoxaline derivatives may introduce confounding biological activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMD4503-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.